molecular formula C19H14N2O3S B1188771 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

Cat. No.: B1188771
M. Wt: 350.4g/mol
InChI Key: KTAHBAXUJLLPBI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxy group, a methyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through electrophilic substitution reactions on the benzothiazole ring.

    Coupling with Furan Ring: The final step involves coupling the benzothiazole derivative with a furan carboxylic acid derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzothiazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14N2O3S/c1-11-9-12(20-18(23)15-6-4-8-24-15)10-13(17(11)22)19-21-14-5-2-3-7-16(14)25-19/h2-10,22H,1H3,(H,20,23)

InChI Key

KTAHBAXUJLLPBI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4

Origin of Product

United States

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